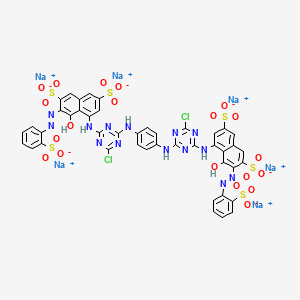
2-Etinilbenzaldehído
Descripción general
Descripción
2-Ethynylbenzaldehyde is an organic compound with the molecular formula C9H6O. It is characterized by the presence of an ethynyl group (−C≡C−) attached to the benzaldehyde moiety. This compound is known for its reactivity and is used in various chemical syntheses and research applications .
Aplicaciones Científicas De Investigación
2-Ethynylbenzaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
2-Ethynylbenzaldehyde (EBA) primarily targets protein kinases and non-kinases . The compound has been shown to be particularly effective against the ABL kinase , a protein that plays a crucial role in cell differentiation, division, and adhesion .
Mode of Action
EBA operates through a lysine-targeting strategy . It selectively targets the conserved catalytic lysine in the enzyme, thereby generating potent and selective small-molecule inhibitors . This interaction results in the inhibition of the targeted proteins, disrupting their normal function .
Pharmacokinetics
The compound’s effectiveness in cell studies suggests it has sufficient bioavailability to interact with its targets .
Result of Action
The primary result of EBA’s action is the inhibition of its target proteins. In cell studies, EBA has been shown to be cell-active, capable of covalently engaging endogenous ABL kinase in K562 cells with a long-residence time and few off-targets . This suggests that EBA can effectively disrupt the function of its target proteins within a cellular context.
Métodos De Preparación
2-Ethynylbenzaldehyde can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction, where a bromo- or iodobenzaldehyde is reacted with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction conditions typically include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF). Another method involves the use of a silane-protected acetylene, which is reacted with a bromobenzaldehyde to form a protected intermediate that is subsequently cleaved to generate the desired 2-ethynylbenzaldehyde .
Análisis De Reacciones Químicas
2-Ethynylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethynylbenzoic acid using oxidizing agents like potassium permanganate.
Comparación Con Compuestos Similares
2-Ethynylbenzaldehyde can be compared with other ethynyl-substituted benzaldehydes, such as:
- 4-Ethynylbenzaldehyde
- 3-Ethynylbenzaldehyde
- 2-(Trimethylsilyl)ethynylbenzaldehyde
These compounds share similar reactivity due to the presence of the ethynyl group but differ in the position of the ethynyl substitution on the benzaldehyde ring. This positional difference can influence their reactivity and the types of reactions they undergo .
Propiedades
IUPAC Name |
2-ethynylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O/c1-2-8-5-3-4-6-9(8)7-10/h1,3-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDSAJWVTKUHHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348726 | |
| Record name | 2-ethynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38846-64-9 | |
| Record name | 2-ethynylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethynylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you elaborate on the mechanism of isoquinoline formation from 2-Ethynylbenzaldehyde and hydrazines?
A2: Two mechanistic pathways have been proposed []:
Q2: Is the formation of isoquinoline N-imines general for all types of hydrazines?
A3: While sulfonyl- and acyl-hydrazones show good reactivity, reactions with semicarbazone and 2,4-dinitrophenylhydrazone fail to yield the cyclized product []. This suggests that the electronic nature of the substituent on the hydrazine nitrogen influences its reactivity towards cyclization.
Q3: What are the alternative heterocyclic systems accessible from 2-Ethynylbenzaldehyde besides isoquinolines?
A3: 2-Ethynylbenzaldehyde can be used to synthesize various other heterocycles:
- Indole-fused systems: Copper-catalyzed multi-component reactions with 2-ethynylanilines, aldehydes, and amines generate diverse indole-fused scaffolds, including pyridoindoles, benzoindoloazepines, and beta-carbolines [].
- Imidazo[2,1-a]isoquinolines: Reacting 2-Ethynylbenzaldehyde with a diketone yields dithienylethene derivatives containing imidazo[2,1-a]isoquinoline units, which exhibit interesting photochromic properties [].
- Benzimidazo[2,1-a]isoquinolines: Catalyst-free reaction of 2-Ethynylbenzaldehyde with ortho-phenylenediamines in ethanol results in the formation of benzimidazo[2,1-a]isoquinoline derivatives via alkyne hydroamination [].
- Perimidines: Copper-catalyzed hydroamination of 2-Ethynylbenzaldehyde with diaminonaphthalene, followed by palladium-catalyzed arylation, affords highly fused perimidine derivatives [, ].
Q4: Can 2-Ethynylbenzaldehyde participate in metal-catalyzed reactions?
A4: Yes, 2-Ethynylbenzaldehyde is a suitable substrate for various metal-catalyzed transformations:
- Copper-catalyzed reactions: Besides the aforementioned indole and perimidine syntheses, copper(I) catalysis enables the synthesis of 3-(aminomethyl)isoquinolines via a four-component domino coupling-cyclization with paraformaldehyde, a secondary amine, and t-BuNH2 [].
- Iron-catalyzed reactions: Iron(II) catalysis facilitates a radical cascade cyclization of 2-Ethynylbenzaldehyde with aryl isonitriles in the presence of tert-butylhydroperoxide (TBHP), leading to quinoline-based polyheterocyclic compounds [].
- Zinc-catalyzed reactions: ZnCl2 catalyzes a [4+2] benzannulation reaction between 2-Ethynylbenzaldehyde and alkynes, providing a route to diverse naphthalene derivatives [, ].
Q5: Are there any applications of 2-Ethynylbenzaldehyde beyond heterocycle synthesis?
A5: Yes, 2-Ethynylbenzaldehyde finds use in other areas:
- Pauson-Khand reaction: It acts as a substrate in the intermolecular Pauson-Khand reaction with ethylene, catalyzed by dimethyl sulfide, affording 2-(2-formylphenyl)cyclopentenone, a valuable intermediate for synthesizing substituted aromatic fused 2,3-dihydroindanones [].
- N-terminal peptide modification: 2-Ethynylbenzaldehyde derivatives can be utilized for the selective modification of N-terminal cysteine residues in peptides and proteins [].
- Fluorescence probe development: A fluorescent probe for cyanide detection was developed based on the Sonogashira reaction of 2-Ethynylbenzaldehyde with N-butyl-4-bromo-1,8-naphthalimide [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209883.png)









